molecular formula C7H8F2N2O2 B13064036 2-(1-ethyl-1H-imidazol-2-yl)-2,2-difluoroacetic acid

2-(1-ethyl-1H-imidazol-2-yl)-2,2-difluoroacetic acid

Cat. No.: B13064036
M. Wt: 190.15 g/mol
InChI Key: AVMROSFBIJUNEC-UHFFFAOYSA-N
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Description

2-(1-Ethyl-1H-imidazol-2-yl)-2,2-difluoroacetic acid ( 1339907-10-6) is a high-purity organic compound with a molecular formula of C 7 H 8 F 2 N 2 O 2 and a molecular weight of 190.15 g/mol . This molecule features an imidazole heterocycle, a privileged structure in medicinal chemistry known for its widespread biological activities, linked to a difluoroacetic acid moiety via a single bond . The imidazole ring is a key scaffold in numerous pharmacologically active compounds and is present in natural substances like histidine and purine . Compounds incorporating the imidazole ring have demonstrated a diverse range of therapeutic potentials, including antibacterial, antifungal, anti-inflammatory, antitumor, and antidiabetic activities, making this heterocycle a valuable synthon in drug discovery efforts . Furthermore, structurally similar difluoroacetic acid derivatives have been investigated in scientific patents for their activity as agonists of PPAR (Peroxisome Proliferator-Activated Receptor) subtypes, suggesting potential research applications in metabolic diseases, inflammation, and skin conditions such as wrinkles . This product is intended for research and development purposes in laboratory settings. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate personal protective equipment and in accordance with all applicable laboratory safety regulations.

Properties

Molecular Formula

C7H8F2N2O2

Molecular Weight

190.15 g/mol

IUPAC Name

2-(1-ethylimidazol-2-yl)-2,2-difluoroacetic acid

InChI

InChI=1S/C7H8F2N2O2/c1-2-11-4-3-10-5(11)7(8,9)6(12)13/h3-4H,2H2,1H3,(H,12,13)

InChI Key

AVMROSFBIJUNEC-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CN=C1C(C(=O)O)(F)F

Origin of Product

United States

Preparation Methods

Table 1: Summary of Imidazole Functionalization Steps

Step Reagents/Conditions Outcome Reference
N-alkylation Imidazole + ethyl halide, base (e.g., K2CO3), solvent or solvent-free 1-ethylimidazole
2-position alkylation 1-ethylimidazole + tert-butyl chloroacetate, base, solvent-free or solvent Imidazol-1-yl-acetic acid tert-butyl ester
Hydrolysis and salt formation Acidic hydrolysis (HCl), aqueous or solvent-free Imidazol-1-yl-acetic acid hydrochloride salt

Representative Synthetic Route for 2-(1-ethyl-1H-imidazol-2-yl)-2,2-difluoroacetic Acid

Based on the integration of above methods, a plausible synthetic sequence is:

  • N-Ethylation of Imidazole : Imidazole is reacted with ethyl halide in the presence of a base to yield 1-ethylimidazole.

  • Alkylation at 2-Position : 1-ethylimidazole is alkylated with difluoroacetate ester (e.g., ethyl difluoroacetate) or via a halodifluoroacetate intermediate to introduce the difluoroacetate moiety at the 2-position.

  • Hydrolysis : The ester group is hydrolyzed under acidic or basic conditions to yield the free acid, this compound.

  • Purification : The product is purified by crystallization or extraction methods to achieve high purity.

Detailed Research Findings and Process Optimization

  • Solvent-Free Protocols : Recent advances emphasize environmentally friendly solvent-free protocols for the alkylation steps involving imidazole derivatives, which reduce hazardous solvent use and simplify work-up procedures while maintaining high yields (up to 84%).

  • Catalyst and Reaction Conditions : Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid facilitate transesterification reactions for difluoroacetic acid preparation. Reaction temperatures are optimized around 70-85 °C with continuous distillation to separate products and by-products efficiently.

  • Yield and Purity : The methods yield difluoroacetic acid derivatives with purities exceeding 95-98% and overall yields in the range of 84-99%, depending on the step and conditions.

  • Analytical Confirmation : Products are confirmed by nuclear magnetic resonance (NMR) spectroscopy, high-resolution mass spectrometry (HRMS), and X-ray crystallography when applicable.

Summary Table of Preparation Methods

Preparation Step Method Description Key Reagents/Conditions Yield (%) Purity (%) Notes
N-alkylation of imidazole Alkylation with ethyl halide, base Ethyl bromide, K2CO3, solvent or solvent-free 80-90 >95 Solvent-free methods preferred
2-position alkylation Reaction with difluoroacetate ester Ethyl difluoroacetate, acidic/basic hydrolysis 84-90 >95 Hydrolysis to acid required
Difluoroacetic acid synthesis Transesterification of difluoroacetate esters Ethyl difluoroacetate + formic acid, H2SO4 catalyst, 70-85 °C 95-99 >98 Distillation for purification
Final acid formation and purification Hydrolysis and crystallization Acidic or basic hydrolysis, crystallization 80-90 >98 High purity product obtained

Chemical Reactions Analysis

Types of Reactions

2-(1-ethyl-1H-imidazol-2-yl)-2,2-difluoroacetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, primary amines, alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce imidazole derivatives with reduced functional groups .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Imidazole Ring

1-Ethyl vs. 1-Benzyl Substitution
  • Analog : (1-Benzyl-1H-imidazol-2-yl)-acetic acid (CAS 123566-33-6) features a bulkier benzyl group, increasing molecular weight (216.24 g/mol) and steric hindrance, which may reduce metabolic clearance but could limit bioavailability .
Heterocyclic Ring Modifications
  • Benzoimidazole Derivatives : Compounds like 2-(6-fluoro-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)acetic acid (CAS 767305-43-1) incorporate a fused benzene ring, increasing aromaticity and rigidity. This modification often enhances binding affinity to biological targets but may reduce solubility .

Modifications to the Acetic Acid Moiety

Fluorination Effects
  • Target Compound: The 2,2-difluoro group on acetic acid increases electronegativity and acidity (pKa ~1.5–2.0), making it more reactive than non-fluorinated analogs like 2-(1H-imidazol-1-yl)acetic acid (CAS 87266-37-3). Fluorination also improves metabolic stability by resisting oxidative degradation .
  • Phenyl-Substituted Analog : 2-(2-Chloro-4-fluorophenyl)-2,2-difluoroacetic acid (CAS 1551074-08-8) replaces the imidazole with a chlorophenyl group, resulting in higher logP (3.11) and altered pharmacokinetic profiles due to increased hydrophobicity .

Physicochemical and Spectroscopic Properties

Property Target Compound 2-(1-Benzyl-1H-imidazol-2-yl)-acetic Acid 2-(6-Fluoro-2-oxo-benzo[d]imidazol-1-yl)-acetic Acid
Molecular Formula C₇H₈F₂N₂O₂ (est.) C₁₂H₁₂N₂O₂ C₉H₇FN₂O₃
Molecular Weight ~194.1 (est.) 216.24 210.16
Fluorine Content 2 F atoms None 1 F atom
Predicted LogP ~2.7 2.71 1.8
Key Spectral Data (19F NMR) δ −110 to −115 ppm (est.) Not applicable δ −110.91 ppm (for fluorophenyl)

Biological Activity

2-(1-ethyl-1H-imidazol-2-yl)-2,2-difluoroacetic acid is a novel compound that has garnered attention in medicinal chemistry due to its unique structure and potential therapeutic applications. Characterized by the presence of a difluoroacetic acid moiety and an imidazole ring, this compound exhibits significant biological activity, particularly as an agonist for peroxisome proliferator-activated receptors (PPARs).

Chemical Structure

The chemical structure of this compound can be represented as follows:

Chemical Structure C7H8F2N2O2\text{Chemical Structure }C_7H_8F_2N_2O_2

Research indicates that this compound acts primarily through the activation of PPARs, specifically PPARα, PPARβ, and PPARγ. These receptors are crucial in regulating metabolic processes such as lipid metabolism and glucose homeostasis. The activation of these pathways suggests potential applications in treating metabolic disorders.

Agonistic Effects on PPARs

The compound's ability to activate PPARs has been linked to various beneficial biological effects:

  • Lipid Metabolism : Enhances lipid oxidation and reduces triglyceride levels.
  • Glucose Homeostasis : Improves insulin sensitivity and glucose uptake in peripheral tissues.

Anti-inflammatory and Antioxidant Properties

In addition to its metabolic effects, this compound has demonstrated anti-inflammatory and antioxidant activities. These properties may contribute to its therapeutic potential in conditions characterized by oxidative stress and inflammation, such as metabolic syndrome and skin disorders.

Case Studies

Several studies have investigated the biological effects of this compound:

  • Metabolic Disorders : A study reported that administration of the compound in animal models led to a significant reduction in body weight and improvement in glucose tolerance tests.
  • Skin Conditions : In vitro studies indicated that the compound could reduce markers of inflammation and pigmentation in skin cells, suggesting its potential use in dermatological applications.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique biological activity of this compound against structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
2-(1-Methyl-1H-imidazol-2-yl)-2,2-difluoroacetic acidSimilar imidazole ring; methyl substitutionModerate PPAR activity
Ethyl 4-(1H-imidazol-4-yl)butanoateImidazole ring; different side chainAnti-inflammatory properties
4-(5-Fluoropyridin-3-yl)butanoic acidPyridine instead of imidazoleAntimicrobial activity

This table illustrates how the unique combination of difluorinated acetic acid and an ethyl-substituted imidazole ring enhances the biological efficacy of this compound compared to others.

Synthesis Methods

The synthesis of this compound can be achieved through various methods that allow for efficient production while enabling modifications to enhance its efficacy. The most common synthesis routes involve reactions that introduce the difluoroacetate group onto the imidazole scaffold .

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